molecular formula C33H37N5O5 B1670595 Dihydroergotamine CAS No. 511-12-6

Dihydroergotamine

Katalognummer B1670595
CAS-Nummer: 511-12-6
Molekulargewicht: 583.7 g/mol
InChI-Schlüssel: LUZRJRNZXALNLM-JGRZULCMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dihydroergotamine (DHE) is an ergot alkaloid used to treat migraines . It is not an ordinary pain reliever and will not relieve pain other than from migraine headaches . DHE is a derivative of ergotamine and is administered as a nasal spray or injection .


Synthesis Analysis

DHE is synthesized chemically by hydrogenating an ergopeptine produced naturally by the Claviceps purpurea fungus . This chemical modification results in a compound that has greater α-adrenergic antagonist activity, lower arterial vasoconstriction, less dopaminergic agonism, and lower emetic potential compared with ergotamine .


Molecular Structure Analysis

The molecular formula of DHE is C33H37N5O5 . Its average mass is 583.677 Da and its monoisotopic mass is 583.279480 Da .


Chemical Reactions Analysis

DHE is an indole derivative produced by a wide range of fungi . Slight modifications in the chemical structures produce changes in their biological activity . Dihydroergopeptines such as DHE have an increased adrenolytic effect and reduced vasoconstrictive effect .


Physical And Chemical Properties Analysis

DHE is a nitrogen-containing natural product belonging to indole alkaloids . It is a secondary metabolite produced by a wide range of fungi of the families Clavicipitaceae and Trichocomaceae .

Wissenschaftliche Forschungsanwendungen

Pharmacological Mechanisms and Efficacy

  • Dihydroergotamine (DHE) shares structural similarities with adrenergic, dopaminergic, and serotonergic neurotransmitters. It exhibits high potency at the 5-HT1B and 5-HT1D receptors, which are crucial in migraine treatment. Its effectiveness in acute migraine treatment stems from constricting pain-producing intracranial extracerebral blood vessels and inhibiting trigeminal neurotransmission (Silberstein & McCrory, 2003).

Neurological Applications

  • Dihydroergotamine binds with high affinity to rat brain membranes, especially in the hippocampus and corpus striatum. This binding is influenced by factors such as time, temperature, and pH (Closse & Hauser, 1976).
  • The localization of specific 3H-dihydroergotamine binding sites in the cat brain, particularly in areas associated with cranial pain transmission, underscores its potential action in migraine management (Goadsby & Gundlach, 1991).

Cardiovascular and Haemodynamic Effects

  • Dihydroergotamine significantly enhances Gz acceleration tolerance in humans, indicating its potential use in conditions where blood pooling is a concern (Jennings et al., 1986).
  • In patients with orthostatic hypotension, DHE has shown beneficial effects by increasing cardiac output, stroke volume, and arterial systolic pressure (Nordenfelt & Mellander, 1972).

Respiratory System Impact

  • Ergotamine and dihydroergotamine affect cerebral circulation, as observed in dogs. These findings can be relevant in understanding their therapeutic value in conditions like migraine (Carpi & Virno, 1957).

Metabolism and Biomedical Research

  • In vitro metabolism evaluation of DHE has been performed using rat liver microsomes, highlighting its metabolic pathways and potential biotransformation products (Bauermeister et al., 2016).

Safety And Hazards

DHE may cause harm if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction, damage fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure . It is advised to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Zukünftige Richtungen

There is renewed appreciation for DHE and the need for non-oral, non-injected delivery is now being addressed . Several attempts are underway to develop non-oral, non-injected formulations of DHE . The efficacy and tolerability of DHE vary among formulations . It is recommended for acute migraine treatment and is not recommended for management of hemiplegic or basilar migraine or for prophylaxis or chronic daily management of migraine .

Eigenschaften

IUPAC Name

(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H37N5O5/c1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32/h3-6,8-11,17,21,23,25-27,34,42H,7,12-16,18H2,1-2H3,(H,35,39)/t21-,23-,25-,26+,27+,32-,33+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUZRJRNZXALNLM-JGRZULCMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H37N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6190-39-2 (mesylate)
Record name Dihydroergotamine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511126
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6045614
Record name Dihydroergotamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

583.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dihydroergotamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014465
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.29e-01 g/L
Record name Dihydroergotamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014465
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

DHE has several proposed mechanisms which may contribute to its therapeutic efficacy as an abortive therapy in migraines. Firstly, DHE's s agonist action on 5-hydroxytryptamine (5HT) 1b receptors in the smooth muscle of the cranial vasculature may provide relief via vasoconstriction of the blood vessels which typically become dilated due to the release of CGRP during migraine attacks. DHE's off-target action at alpha-adrenergic receptors may further contribute via this mechanism. The remaining mechanisms are thought to provide relief through the effects on the neurogenic causes of migraine symptoms. Agonist action by DHE on 5-HT1b and 5-HT1d receptors inhibits nociceptive signalling through the ventroposteromedial thalamus to the trigeminal sensory neurons. Further action on 5-HT1b and 5-HT1d receptors with the addition of agonist activity on 5-HT1f in the trigeminal nucleus caudalis decreases afferent signalling to trigeminal sensory neurons which contributes to central sensitization. The success of experimental compounds selectively targetting the 5-HT1f receptor lends support to this mechanism. Lastly, action at 5-HT1d receptors on trigeminal nerve terminals inhibits the release of vasoactive neuropeptides thought to contribute to pain and inflammation during a migraine attack. DHE is known to have 10-fold less potency at the 5-HT1b receptor than its predecessor ergotamine which reduces the incidence of vascular side effects. Notably, DHE slowly diffuses from receptors resulting in unreliable prediction of effects from plasma concentration.
Record name Dihydroergotamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00320
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Dihydroergotamine

CAS RN

511-12-6, 6190-39-2
Record name Dihydroergotamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=511-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydroergotamine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511126
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydroergotamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00320
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dihydroergotamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dihydroergotamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.386
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIHYDROERGOTAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/436O5HM03C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Dihydroergotamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014465
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dihydroergotamine
Reactant of Route 2
Dihydroergotamine
Reactant of Route 3
Dihydroergotamine
Reactant of Route 4
Dihydroergotamine
Reactant of Route 5
Dihydroergotamine
Reactant of Route 6
Dihydroergotamine

Citations

For This Compound
19,100
Citations
SD Silberstein, DC McCrory - … : The Journal of Head and Face …, 2003 - Wiley Online Library
Ergotamine and dihydroergotamine share structural … Ergotamine and dihydroergotamine are highly potent at the 5… efficacy is stronger for dihydroergotamine than for ergotamine…
JR Saper, S Silberstein - Headache: The Journal of Head and …, 2006 - Wiley Online Library
Dihydroergotamine mesylate (DHE), an ergot alkaloid, has been extensively utilized and studied in the treatment of episodic and chronic migraine. This article reviews the …
ME Bigal, SJ Tepper - Current Pain and Headache Reports, 2003 - Springer
The ergot alkaloids were the first specific antimigraine therapy available. However, with the advent of the triptans, their use in the treatment of migraine has declined and their role has …
Number of citations: 93 link.springer.com
PC Tfelt-Hansen, PJ Koehler - Cephalalgia, 2008 - journals.sagepub.com
Dale showed in 1906 in a seminal work that ergot inhibits the pressor effect of adrenaline. Stoll at Sandoz isolated ergotamine from ergot in 1918. Based on the belief that migraine was …
Number of citations: 124 journals.sagepub.com
SD Silberstein, RJ Hargreaves - Drug Treatment of Migraine and Other …, 2000 - karger.com
Over the last century preclinical and clinical studies of the actions of ergotamine have been important for the progressive development of hypotheses on the pathophysiology of migraine…
Number of citations: 13 karger.com
P Tfelt-Hansen - Current Medical Research and Opinion, 2001 - Taylor & Francis
… and subcutaneous dihydroergotamine is shown in Table 1. Intranasal dihydroergotamine 2 … In two comparative RCTs intranasal dihydroergotamine 1mg (plus an optional dose of 1 mg …
Number of citations: 24 www.tandfonline.com
E Müller-Schweinitzer - European journal of clinical pharmacology, 1984 - Springer
… ip injection of 9.2mg dihydroergotamine mesylate. The total amount of metabolites excreted by the 6 rats in the 24 h corresponded to 2.9 mg dihydroergotamine as assessed by the …
Number of citations: 55 link.springer.com
M Schürks - Expert Opinion on Drug Metabolism & Toxicology, 2009 - Taylor & Francis
… and safety profile of dihydroergotamine in the treatment of migraine. … Parenteral dihydroergotamine seems to be as effective as or … Additional reports suggest that …
Number of citations: 12 www.tandfonline.com
BG McCarthy, SJ Peroutka - … : The Journal of Head and Face …, 1989 - Wiley Online Library
The potency of dihydroergotamine (DHE) was determined at 13 neurotransmitter receptors using radioligand binding techniques. DHE is a potent agent (ie affinity value < 100 nM) at 5‐…
RB Lipton - Headache, 1997 - researchgate.net
Significant pharmacologic and safety differences exist between ET and DHE. Dihydroergotamine mesylate is a less potent arterial vasoconstrictor than ET, although nearly equipotent …
Number of citations: 67 www.researchgate.net

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.